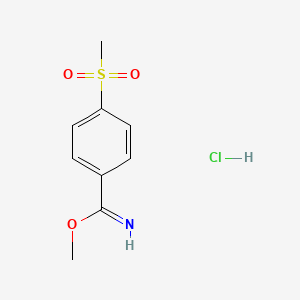![molecular formula C19H23N7O3 B13982950 [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol is a complex organic compound that features a unique combination of imidazole, morpholine, and pyridopyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol typically involves multi-step organic reactions. One common approach includes the condensation of imidazole derivatives with pyridopyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts such as potassium hydroxide and solvents like PEG-400 to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
化学反応の分析
Types of Reactions
[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antitumor agent. Its ability to interact with biological macromolecules makes it a candidate for further research in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of specialty chemicals for various applications .
作用機序
The mechanism of action of [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyridopyrimidine moiety can interact with nucleic acids, affecting gene expression. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.
Pyridopyrimidine Derivatives: Compounds such as piritrexim and lometrexol are structurally similar and have been studied for their antitumor activities.
Uniqueness
What sets [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol apart is its combination of multiple pharmacophores in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more versatile therapeutic applications .
特性
分子式 |
C19H23N7O3 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(2-imidazol-1-yl-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C19H23N7O3/c27-12-14-11-15(24-3-7-28-8-4-24)16-17(21-14)18(25-5-9-29-10-6-25)23-19(22-16)26-2-1-20-13-26/h1-2,11,13,27H,3-10,12H2 |
InChIキー |
VVXFACNDCXZEDY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C3C(=NC(=C2)CO)C(=NC(=N3)N4C=CN=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



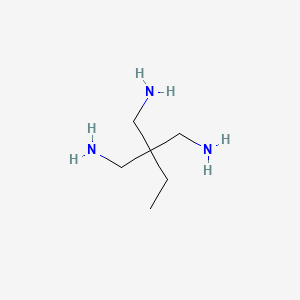
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
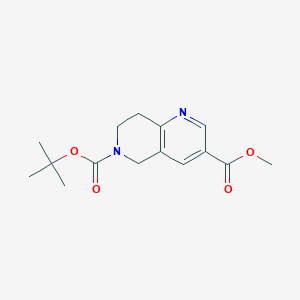
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
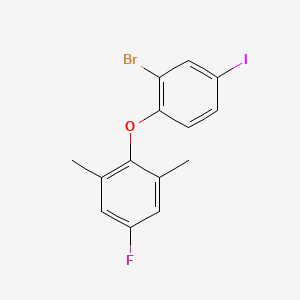
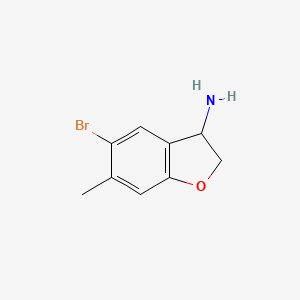
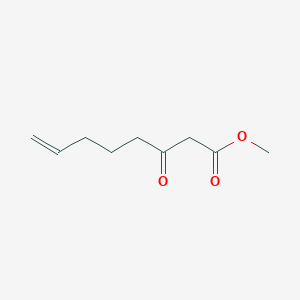

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)

![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
